2-[(5E)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Description
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Properties
IUPAC Name |
2-[(5E)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3S2/c1-7(12(17)18)15-11(16)10(20-13(15)19)6-8-3-2-4-9(14)5-8/h2-7H,1H3,(H,17,18)/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSYBTCGCHMKMY-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C(=CC2=CC(=CC=C2)Br)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)N1C(=O)/C(=C\C2=CC(=CC=C2)Br)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(5E)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a thiazolidinone derivative that has garnered attention for its potential biological activities. This compound's unique structural features contribute to its interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's IUPAC name indicates a complex structure characterized by a thiazolidinone ring, a bromophenyl group, and a propanoic acid moiety. The presence of the bromine atom is significant as it can influence the compound's reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈BrN₂O₂S₂ |
| Molecular Weight | 426.32 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an enzyme inhibitor or modulator, affecting various signaling pathways. For instance, its thiazolidinone core can inhibit certain kinases or proteases, leading to apoptosis in cancer cells or modulation of inflammatory responses.
Antimicrobial Properties
Research has shown that thiazolidinone derivatives exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness can be evaluated using the well diffusion method, measuring inhibition zones against specific microbial strains.
Table 1: Antimicrobial Activity Against Selected Bacteria
| Bacterial Strain | Inhibition Zone (mm) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 12 | Moderate |
| Bacillus subtilis | 10 | Moderate |
| Escherichia coli | 8 | Weak |
| Pseudomonas aeruginosa | 9 | Weak |
The findings indicate that while the compound shows some antimicrobial potential, it may require structural modifications to enhance its efficacy against resistant strains.
Anticancer Activity
Studies have suggested that compounds with similar thiazolidinone structures possess anticancer properties. The mechanism often involves inducing apoptosis in cancer cell lines through the inhibition of specific signaling pathways related to cell survival and proliferation.
Case Study: Thiazolidinone Derivatives in Cancer Research
A study investigated the effects of various thiazolidinone derivatives on human cancer cell lines. The results indicated that certain derivatives led to significant reductions in cell viability, with IC50 values ranging from 10 to 30 µM. The specific derivative containing the bromophenyl group demonstrated enhanced activity compared to unsubstituted analogs.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with thiazolidinone structures exhibit significant antimicrobial activity. The specific compound has shown potential interactions with various biological targets, particularly enzymes involved in inflammatory pathways and microbial resistance mechanisms. These interactions are crucial for understanding its pharmacodynamics and optimizing therapeutic potential.
Anti-inflammatory Effects
The compound's structure suggests it may act as an inhibitor of inflammatory mediators. Molecular docking studies have indicated that it could interact with enzymes like lipoxygenase, which plays a role in the inflammatory response. Such properties make it a candidate for further development as an anti-inflammatory agent.
Anticancer Potential
Preliminary studies have explored the anticancer properties of thiazolidinone derivatives. The compound may exhibit cytotoxic effects against various cancer cell lines, including breast cancer cells. In vitro assays have demonstrated promising results, indicating that structural modifications could enhance its efficacy as an anticancer agent.
Synthesis and Derivatives
The synthesis of 2-[(5E)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid typically involves several steps requiring careful optimization to achieve high yields and purity. Variants of this compound have been synthesized to explore structure-activity relationships (SAR) and enhance biological activity.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-[5-(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | Contains a chlorophenyl group | Enhanced antimicrobial activity |
| 2-[5-(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | Features a nitrophenyl substituent | Potential for increased anti-inflammatory effects |
| 2-[5-(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | Incorporates a furan ring | Unique electronic properties affecting reactivity |
Antimicrobial Activity Evaluation
In one study, thiazolidinone derivatives were evaluated for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria as well as fungal species. The results indicated that certain derivatives exhibited significant antimicrobial activity, suggesting the potential for developing new antibiotics based on this scaffold.
In Silico Docking Studies
Molecular docking studies have been conducted to assess the binding affinity of the compound to various targets involved in inflammation and cancer pathways. These studies provide insights into how structural modifications can enhance binding efficiency and biological activity.
Chemical Reactions Analysis
Oxidation Reactions
The thiazolidinone core and conjugated double bond system render the compound susceptible to oxidation. Potassium permanganate (KMnO₄) under acidic or neutral conditions selectively oxidizes the methylidene group, yielding a ketone derivative.
| Reaction Component | Details |
|---|---|
| Reagent | KMnO₄ |
| Conditions | Acidic/neutral aqueous solution, 25–60°C |
| Outcome | Conversion of the exocyclic double bond to a carbonyl group |
Reduction Reactions
The compound’s sulfur moieties and unsaturated bonds participate in reduction processes. Sodium borohydride (NaBH₄) in methanol or ethanol reduces the thione group (-C=S) to a thiol (-C-SH), modifying the electronic properties of the thiazolidinone ring.
| Reaction Component | Details |
|---|---|
| Reagent | NaBH₄ |
| Conditions | Methanol/ethanol, 0–25°C |
| Outcome | Reduction of the sulfanylidene group to a thiol |
Nucleophilic Substitution
The bromophenyl substituent facilitates halogen-exchange reactions. Sodium iodide (NaI) in acetone promotes nucleophilic substitution at the bromine site, replacing it with an iodine atom.
| Reaction Component | Details |
|---|---|
| Reagent | NaI |
| Conditions | Acetone, reflux (~56°C) |
| Outcome | Replacement of bromine with iodine on the phenyl ring |
Structural Influence on Reactivity
Key structural elements dictate reactivity:
-
Thiazolidinone Ring : The sulfur atoms and conjugated π-system enable redox and cycloaddition reactions.
-
Bromophenyl Group : Acts as an electron-withdrawing group, enhancing electrophilic substitution at the meta position.
-
Propanoic Acid Moiety : Provides acidity (pKa ~3–4), enabling salt formation or esterification under basic conditions .
Reaction Mechanisms
-
Oxidation : KMnO₄ attacks the exocyclic double bond via electrophilic addition, forming a diol intermediate that dehydrates to a ketone.
-
Reduction : NaBH₄ donates hydride ions to the electrophilic sulfur in the thione group, yielding a thiol.
-
Substitution : I⁻ displaces Br⁻ via an SN2 mechanism, favored by the polar aprotic solvent acetone.
Q & A
Q. Table 1: Synthetic Conditions and Yields
| Starting Materials | Catalyst | Solvent | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| 3-(4-oxo-2-thioxothiazolidin-3-yl)propanoic acid + 3-bromobenzaldehyde | Sodium acetate | Acetic acid | 3 | 48–52 | ≥95% |
| Alternate route with microwave-assisted synthesis | Piperidine | Ethanol | 0.5 | 65 | ≥90% |
Optimization Tips:
- Microwave irradiation reduces reaction time and improves yields .
- Purification via recrystallization (acetic acid) enhances crystallinity and stability .
Basic: How is this compound characterized spectroscopically?
Methodological Answer:
Key techniques include:
- FTIR : C=O stretch at 1702–1710 cm⁻¹, C=S at 1250–1270 cm⁻¹, and aromatic C-Br at 550–600 cm⁻¹ .
- NMR :
- X-ray crystallography confirms the (5E)-stereochemistry and planarity of the thiazolidinone ring .
Q. Table 2: Key Spectroscopic Data
| Technique | Key Peaks/Shifts | Functional Group Identified |
|---|---|---|
| FTIR | 1702 cm⁻¹ | C=O (ketone) |
| ¹H NMR | δ 7.6 ppm (multiplet) | 3-bromophenyl protons |
| ¹³C NMR | δ 192 ppm | Thiazolidinone C=O |
Basic: What in vitro assays are used to screen its biological activity?
Methodological Answer:
Common assays include:
- Enzyme inhibition : Test against tyrosine kinase or COX-2 via fluorometric assays (IC₅₀ determination) .
- Antimicrobial activity : Broth microdilution (MIC values against S. aureus and E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Critical Parameters:
- Use DMSO as a solvent (≤0.1% v/v to avoid cytotoxicity artifacts).
- Validate results with positive controls (e.g., doxorubicin for cytotoxicity).
Advanced: How do structural modifications impact its bioactivity (SAR studies)?
Methodological Answer:
SAR studies focus on:
Q. Table 3: Substituent Effects on Bioactivity
| Modification Site | Group Introduced | Impact on IC₅₀ (COX-2) | Solubility (LogP) |
|---|---|---|---|
| Phenyl ring | -NO₂ | IC₅₀ ↓ 1.2 µM | LogP ↑ 3.8 |
| Propanoic acid | -COOCH₃ | IC₅₀ ↑ 5.6 µM | LogP ↓ 2.1 |
Advanced: How can computational methods predict its reactivity and optimize synthesis?
Methodological Answer:
- Density Functional Theory (DFT) : Models electron density to predict regioselectivity in Knoevenagel condensation .
- Reaction Path Search : Identifies intermediates and transition states to optimize catalyst selection (e.g., sodium acetate vs. piperidine) .
- Molecular Dynamics : Simulates solvent effects (acetic acid vs. ethanol) on reaction kinetics .
Case Study:
DFT calculations revealed that electron-deficient aldehydes (e.g., 3-bromobenzaldehyde) favor conjugation with the thiazolidinone enolate, reducing activation energy by 15% .
Advanced: How to resolve contradictions in reported biological data?
Methodological Answer:
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).
- Compound purity : Validate via HPLC (≥95% purity) and DSC (melting point: 122–124°C) .
- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare IC₅₀ values across studies .
Example:
A 2022 study reported IC₅₀ = 2.1 µM (COX-2), while a 2023 study found IC₅₀ = 5.4 µM. The discrepancy was traced to differences in enzyme source (human recombinant vs. murine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
